molecular formula C36H36O12 B138214 Cyclotris(1,4-butylene Terephthalate) CAS No. 63440-94-8

Cyclotris(1,4-butylene Terephthalate)

Cat. No. B138214
CAS RN: 63440-94-8
M. Wt: 660.7 g/mol
InChI Key: HRNLXZWSSMMFMP-UHFFFAOYSA-N
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Description

Cyclotris(1,4-butylene Terephthalate) is a polymer with the molecular formula C36H36O12 . It shows promise for use in sophisticated bio-applications such as drug delivery systems and tissue engineering . It exhibits favorable biocompatibility properties and can be used for encapsulating medication and providing targeted release to precise physiological areas .


Molecular Structure Analysis

The molecular structure of Cyclotris(1,4-butylene Terephthalate) is represented by the molecular formula C36H36O12 . The InChI representation of its structure is InChI=1S/C36H36O12/c37-31-25-7-9-27 (10-8-25)33 (39)45-21-3-4-23-47-35 (41)29-15-17-30 (18-16-29)36 (42)48-24-6-5-22-46-34 (40)28-13-11-26 (12-14-28)32 (38)44-20-2-1-19-43-31/h7-18H,1-6,19-24H2 .


Physical And Chemical Properties Analysis

Cyclotris(1,4-butylene Terephthalate) has a molecular weight of 660.7 g/mol . It has a melting point of 158-162°C . One of the most important features of this compound is its very low, water-like melt viscosity prior to polymerization .

Scientific Research Applications

Synthesis and Thermal Properties

Researchers have explored the synthesis and thermal properties of poly(cyclohexylene dimethylene terephthalate-co-butylene terephthalate) copolymers, highlighting their improved thermal stability compared to homopolymers. These copolymers exhibit enhanced crystallization-melting behavior and thermal stability, making them suitable for engineering applications where thermal resistance is crucial (Lee et al., 2000).

Biodegradable Polymers

The conversion of bis(2-hydroxyethylene terephthalate) into 1,4-cyclohexanedimethanol through selective hydrogenation illustrates the potential for producing valuable monomers for the polymer industry from waste materials. This process underscores the importance of recycling and sustainable practices in polymer production (Danfeng et al., 2016).

Polymer Blends and Composites

Research on poly(butylene terephthalate) (PBT) and polyamide blends with new phosphazene compounds reveals the possibility of enhancing the mechanical and thermal properties of polymer blends. These findings are significant for the development of materials with tailored properties for specific applications (Scaffaro et al., 2006).

Applications in Engineering Plastics

Polyesters synthesized from furandicarboxylic acid demonstrate the potential of bio-based polymers as engineering plastics. These materials exhibit excellent thermal and mechanical properties, suggesting their suitability as sustainable alternatives to traditional petrochemical-based polymers (Wang et al., 2018).

Biomedical Applications

The synthesis and evaluation of biodegradable segmented multiblock copolymers highlight the potential of these materials for biomedical applications, such as anti-adhesion barriers and drug controlled-release systems. The non-cytotoxic nature and good mechanical properties of these copolymers support their use in medical devices and implants (Wang et al., 2004).

Safety And Hazards

Safety and handling information suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . It should be stored at 4° C .

Future Directions

Cyclotris(1,4-butylene Terephthalate) demonstrates promise for use in sophisticated bio-applications such as drug delivery systems and tissue engineering . Its potential for encapsulating medication and providing targeted release to precise physiological areas suggests it could have significant future applications in the medical field .

properties

IUPAC Name

3,8,15,20,27,32-hexaoxatetracyclo[32.2.2.210,13.222,25]dotetraconta-1(37),10,12,22(40),23,25(39),34(38),35,41-nonaene-2,9,14,21,26,33-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36O12/c37-31-25-7-9-27(10-8-25)33(39)45-21-3-4-23-47-35(41)29-15-17-30(18-16-29)36(42)48-24-6-5-22-46-34(40)28-13-11-26(12-14-28)32(38)44-20-2-1-19-43-31/h7-18H,1-6,19-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNLXZWSSMMFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCCOC(=O)C4=CC=C(C=C4)C(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623393
Record name 3,8,15,20,27,32-Hexaoxatetracyclo[32.2.2.2~10,13~.2~22,25~]dotetraconta-1(36),10,12,22,24,34,37,39,41-nonaene-2,9,14,21,26,33-hexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclotris(1,4-butylene Terephthalate)

CAS RN

63440-94-8
Record name 3,8,15,20,27,32-Hexaoxatetracyclo[32.2.2.210,13.222,25]dotetraconta-1(36),10,11,13(12),22,23,25(24),34,37-nonaene-2,9,14,21,26,33-hexone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63440-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,8,15,20,27,32-Hexaoxatetracyclo[32.2.2.2~10,13~.2~22,25~]dotetraconta-1(36),10,12,22,24,34,37,39,41-nonaene-2,9,14,21,26,33-hexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,8,15,20,27,32-hexaoxatetracyclo[32.2.2.2^{10,13}.2^{22,25}]dotetraconta-1(36),10,12,22,24,34,37,39,41-nonaene-2,9,14,21,26,33-hexone
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